REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[S:5](=[O:9])(=[O:8])([OH:7])[OH:6].[OH-].[Na+]>O>[S:5](=[O:7])(=[O:6])([OH:9])[OH:8].[NH2:1][C:2]([NH2:4])=[O:3] |f:2.3,5.6|
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
final solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 66° C
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained below 50° C. in a cooling bath during the addition
|
Name
|
Urea Sulfuric Acid
|
Type
|
|
Smiles
|
S(O)(O)(=O)=O.NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |